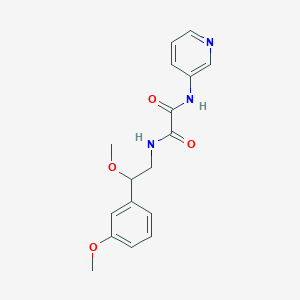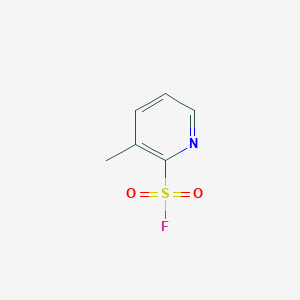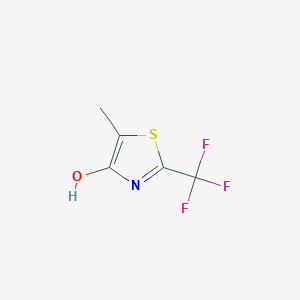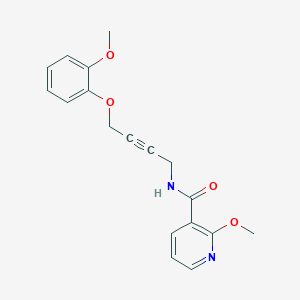![molecular formula C17H22N4O B2934078 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-34-0](/img/structure/B2934078.png)
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
作用機序
The exact mechanism of action of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is not fully understood. However, studies have suggested that the compound exerts its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. In addition, the compound has been shown to modulate the expression of various genes and proteins involved in cell growth and survival.
実験室実験の利点と制限
One of the main advantages of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs.
However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for the compound.
将来の方向性
There are several future directions for the study of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. One area of interest is the development of more efficient synthesis methods for the compound. In addition, further studies are needed to determine the optimal dosage and administration route for the compound in vivo.
Furthermore, the compound has shown potential for use in the treatment of neurodegenerative diseases, and further studies are needed to explore this potential further. Finally, the compound has also shown potential for use in combination with other anticancer drugs, and further studies are needed to determine the optimal combination therapy for different types of cancer.
合成法
The synthesis of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves the reaction between 2-methylbenzenamine and 4-(1H-pyrazol-1-yl)cyclohexanone in the presence of urea and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.
In addition, the compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIHPRKFITVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2933995.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2933999.png)
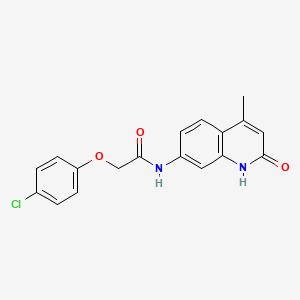
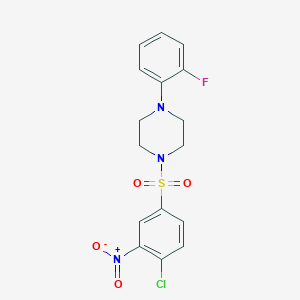
![N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2934002.png)
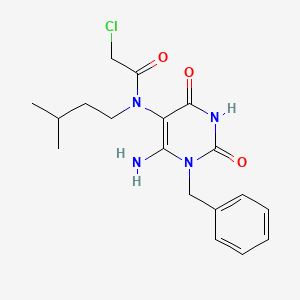
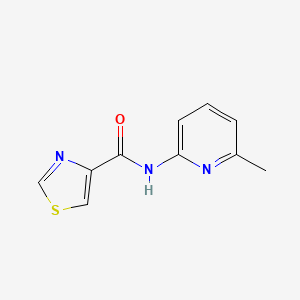

![1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2934008.png)
